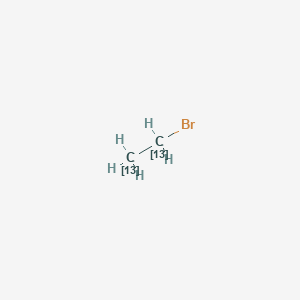

Bromoethane-13C2

Vue d'ensemble

Description

Bromoethane-13C2: is a compound where two carbon atoms in the ethyl group are isotopically labeled with carbon-13. This labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry. The compound is a clear, colorless liquid with an ethereal odor and a boiling point of 37-40°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bromoethane-13C2 can be synthesized through the bromination of ethane-13C2. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or ultraviolet light to facilitate the substitution reaction. The reaction conditions generally include:

Temperature: Room temperature to slightly elevated temperatures.

Solvent: Often carried out in an inert solvent like carbon tetrachloride (CCl4) to dissolve both reactants.

Catalyst: Iron filings or UV light to initiate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger yields and purity. The process involves:

Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

Purification Steps: Distillation and recrystallization to achieve high purity levels required for research applications.

Analyse Des Réactions Chimiques

Types of Reactions: Bromoethane-13C2 undergoes several types of chemical reactions, including:

Nucleophilic Substitution (S_N2): This is the most common reaction, where the bromine atom is replaced by a nucleophile. For example, reaction with sodium hydroxide (NaOH) to form ethanol-13C2.

Elimination Reactions (E2): Under strong basic conditions, this compound can undergo elimination to form ethene-13C2.

Oxidation: Although less common, it can be oxidized to form corresponding alcohols or acids under specific conditions.

Common Reagents and Conditions:

Nucleophiles: Sodium hydroxide (NaOH), potassium cyanide (KCN), ammonia (NH3).

Bases: Potassium tert-butoxide (KOtBu) for elimination reactions.

Oxidizing Agents: Potassium permanganate (KMnO4) for oxidation reactions.

Major Products:

Ethanol-13C2: From nucleophilic substitution with hydroxide ions.

Ethene-13C2: From elimination reactions.

Acetic Acid-13C2: From oxidation reactions.

Applications De Recherche Scientifique

Chemistry: Bromoethane-13C2 is used as a precursor in the synthesis of various labeled compounds. Its isotopic labeling allows for detailed mechanistic studies using nuclear magnetic resonance (NMR) spectroscopy.

Biology: In biological research, this compound is used to trace metabolic pathways. The carbon-13 label helps in tracking the incorporation and transformation of the compound in biological systems.

Medicine: It is used in the development of labeled pharmaceuticals for diagnostic imaging and metabolic studies. The carbon-13 label provides a non-radioactive alternative for tracing drug metabolism.

Industry: this compound is employed in the production of labeled polymers and materials, aiding in the study of material properties and degradation pathways.

Mécanisme D'action

The mechanism by which Bromoethane-13C2 exerts its effects depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The carbon-13 labeling allows for precise tracking of these reactions using NMR spectroscopy.

Molecular Targets and Pathways:

Nucleophilic Substitution: Targets the carbon-bromine bond, facilitating the formation of new compounds.

Elimination: Involves the removal of a hydrogen atom and a bromine atom, forming a double bond.

Oxidation: Targets the carbon-hydrogen bonds, converting them into carbon-oxygen bonds.

Comparaison Avec Des Composés Similaires

Iodoethane-13C2: Similar in structure but contains iodine instead of bromine. It is more reactive due to the weaker carbon-iodine bond.

Chloroethane-13C2: Contains chlorine instead of bromine. It is less reactive than Bromoethane-13C2 due to the stronger carbon-chlorine bond.

Fluoroethane-13C2: Contains fluorine. It is the least reactive among the halogenated ethane compounds due to the very strong carbon-fluorine bond.

Uniqueness of this compound: this compound strikes a balance between reactivity and stability, making it a versatile compound for various chemical reactions. Its intermediate reactivity compared to iodoethane-13C2 and chloroethane-13C2 allows for controlled reactions, making it a preferred choice in synthetic chemistry and research applications.

Activité Biologique

Bromoethane-13C2, also known as Ethyl-13C2 bromide, is a stable isotope-labeled compound utilized primarily in research and industrial applications. Its biological activity is significant due to its interactions with various biological systems, particularly in studies involving metabolic pathways and toxicological assessments.

This compound is characterized by its high lipophilicity, allowing it to easily cross biological membranes such as the blood-brain barrier. This property makes it a useful tool in pharmacological and toxicological studies, where understanding the distribution and metabolism of compounds within biological systems is crucial .

The compound acts as an alkylating agent, which means it can form covalent bonds with nucleophilic sites in biomolecules, including DNA and proteins. This reactivity is particularly important in evaluating its mutagenic potential and carcinogenicity. In studies, this compound has shown varying degrees of mutagenic activity depending on the assay conditions and the presence of metabolic activation .

Toxicological Studies

Toxicological research has demonstrated that this compound can induce DNA damage through the formation of adducts, which are complexes formed when the compound reacts with DNA. Such interactions can lead to mutations and potentially contribute to carcinogenesis. Notably, studies have indicated that while this compound is not consistently mutagenic in all bacterial assays, it exhibits mutagenic properties under specific conditions that involve metabolic activation .

Table 1: Summary of Toxicological Findings

Case Studies

Case Study 1: Cysteine Ethylation

A study utilized this compound for cysteine ethylation in membrane proteins to investigate conformational changes within proteins such as SERCA (Sarcoplasmic Reticulum Ca²⁺-ATPase). The ethylation did not perturb enzyme function while providing insights into structural dynamics through solid-state NMR spectroscopy .

Case Study 2: Environmental Impact Assessment

In environmental studies, this compound was detected in soil vapor samples during assessments of historical solvent contamination sites. Its presence indicated potential risks associated with volatilization and bioaccumulation in local ecosystems .

Research Findings

Recent research has focused on the applications of this compound in metabolic tracing and its role as a labeling agent in various biochemical assays. The compound's ability to provide distinct isotopic signatures allows for enhanced tracking of metabolic pathways involving ethyl groups. It has been particularly useful in studies assessing the pharmacokinetics of drugs and their metabolites .

Table 2: Applications of this compound

| Application | Description |

|---|---|

| Metabolic Tracing | Used to label metabolites for tracking in vivo |

| Protein Structure Studies | Facilitates investigation into protein conformational states |

| Environmental Monitoring | Assesses contamination levels in soil and water |

Propriétés

IUPAC Name |

bromo(1,2-13C2)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHPKYGYEGBMSE-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583917 | |

| Record name | Bromo(~13~C_2_)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34189-75-8 | |

| Record name | Bromo(~13~C_2_)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34189-75-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.